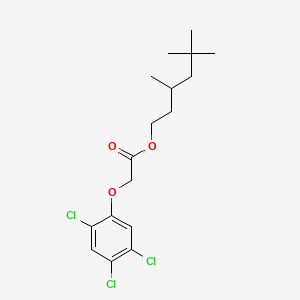

3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate

Description

Properties

CAS No. |

74592-66-8 |

|---|---|

Molecular Formula |

C17H23Cl3O3 |

Molecular Weight |

381.7 g/mol |

IUPAC Name |

3,5,5-trimethylhexyl 2-(2,4,5-trichlorophenoxy)acetate |

InChI |

InChI=1S/C17H23Cl3O3/c1-11(9-17(2,3)4)5-6-22-16(21)10-23-15-8-13(19)12(18)7-14(15)20/h7-8,11H,5-6,9-10H2,1-4H3 |

InChI Key |

OZVDVFHHRMNCDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 3,5,5-trimethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of 3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including filtration, distillation, and crystallization, to achieve the required purity and quality standards.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate can undergo several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trichlorophenoxyacetic acid and 3,5,5-trimethylhexanol.

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids and ketones.

Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic media.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or under reflux conditions.

Major Products Formed

Hydrolysis: 2,4,5-Trichlorophenoxyacetic acid and 3,5,5-trimethylhexanol.

Oxidation: Corresponding carboxylic acids and ketones.

Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Agricultural Applications

-

Weed Control :

- 3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate is primarily used as a herbicide to manage broadleaf weeds in various crops. Its effectiveness stems from its ability to mimic natural plant hormones (auxins), leading to uncontrolled growth and eventual death of target plants.

-

Defoliation :

- The compound has been utilized for defoliation purposes in crops such as cotton and soybeans. This application helps facilitate mechanical harvesting by removing leaves that could hinder the process.

-

Non-Cropped Areas :

- It has also been employed in non-cropped areas such as roadsides and railways to manage unwanted vegetation.

Environmental Applications

-

Ecological Management :

- In some cases, the compound has been used in ecological management strategies to control invasive plant species that threaten native ecosystems.

-

Soil Treatment :

- Its application can influence soil composition and health by controlling competitive weed species that may otherwise dominate and inhibit crop growth.

Health and Safety Concerns

Despite its effectiveness as a herbicide and defoliant, the use of 3,5,5-trimethylhexyl 2,4,5-trichlorophenoxyacetate raises significant health concerns:

- Toxicity : The compound is associated with various health risks including potential carcinogenic effects due to contamination with dioxins during production. Studies have linked exposure to chlorophenoxy herbicides with increased risks of certain cancers and developmental issues .

- Regulatory Actions : Due to these health risks, the use of 2,4,5-T and its derivatives has been heavily regulated or banned in many countries since the late 1970s. In the U.S., the Environmental Protection Agency (EPA) has prohibited its use on food crops since 1985 .

Case Studies

- Agent Orange :

- Agricultural Studies :

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound primarily targets enzymes and receptors involved in plant growth regulation, such as auxin receptors.

Pathways Involved: It mimics the action of natural auxins, leading to the disruption of normal plant growth and development processes. This results in the inhibition of cell division and elongation, ultimately causing the death of the plant.

Comparison with Similar Compounds

2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T; CAS 93-76-5)

Isooctyl 2,4,5-Trichlorophenoxyacetate

Benzyltrimethylammonium 2,4,5-Trichlorophenoxyacetate

2,4-Dichlorophenoxyacetic Acid (2,4-D; CAS 94-75-7)

- Structure : Lacks the 5-chloro substituent of 2,4,5-T.

- Properties : Lower molecular weight (221.04 g/mol), higher selectivity for broadleaf plants.

- Toxicity : Less hazardous than 2,4,5-T; still widely used .

Research Findings

- Efficacy: The 3,5,5-trimethylhexyl ester’s lipophilicity enhances cuticle penetration in plants, increasing herbicidal activity compared to 2,4,5-T.

- Environmental Persistence : Branched esters like 3,5,5-trimethylhexyl exhibit half-lives >60 days in soil, raising concerns about bioaccumulation .

- Toxicity: Metabolizes to 2,4,5-T in vivo, posing equivalent risks of endocrine disruption and carcinogenicity. Dioxin impurities remain a critical liability .

Biological Activity

3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate (CAS No. 74592-66-8) is a chemical compound with notable biological activity, primarily studied for its potential environmental impact and toxicity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H19Cl3O3

- Molecular Weight : 347.66 g/mol

- IUPAC Name : 3,5,5-trimethylhexyl 2,4,5-trichlorophenoxyacetate

The biological activity of 3,5,5-trimethylhexyl 2,4,5-trichlorophenoxyacetate is primarily linked to its role as a synthetic auxin, which can influence plant growth and development. It mimics the natural plant hormone auxin (indole-3-acetic acid) and can disrupt normal physiological processes in plants and potentially affect non-target organisms.

- Plant Growth Regulation : The compound acts as a herbicide by promoting uncontrolled growth in susceptible plant species. This leads to abnormal growth patterns and eventual plant death.

- Toxicity to Aquatic Life : Studies indicate that it may bioaccumulate in aquatic organisms due to its lipophilic nature, raising concerns about its long-term ecological impact .

Ecotoxicological Studies

Research has demonstrated that 3,5,5-trimethylhexyl 2,4,5-trichlorophenoxyacetate possesses significant ecotoxicological properties:

- Bioaccumulation Potential : The compound has been assessed for its potential to bioaccumulate in organisms. Its high log Kow value (>5) suggests a strong propensity for accumulation in fatty tissues of aquatic life .

| Property | Value |

|---|---|

| Log Kow | >5 |

| BCF (Bioconcentration Factor) | >2000 |

| Persistence in Water | t½ > 60 days |

Case Studies

- Aquatic Toxicity : A study examining the effects of the compound on fish species showed significant mortality rates at concentrations as low as 10 µg/L over a 96-hour exposure period. The observed effects included behavioral changes and increased mortality rates compared to control groups .

- Plant Impact : Field studies indicated that application of the compound resulted in the suppression of native flora in treated areas. Species diversity was significantly reduced within the first growing season post-application .

Regulatory Considerations

Given its potential for bioaccumulation and toxicity to non-target species, regulatory agencies have classified 3,5,5-trimethylhexyl 2,4,5-trichlorophenoxyacetate as a persistent organic pollutant (POP). This classification necessitates stringent controls on its use and monitoring in agricultural practices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5,5-trimethylhexyl 2,4,5-trichlorophenoxyacetate, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via esterification of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) with 3,5,5-trimethylhexanol. Catalytic methods using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane at 0–25°C are effective. Post-reaction, purification via silica gel column chromatography (hexane:ethyl acetate, 9:1 v/v) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.6 in hexane:ethyl acetate) .

Q. Which analytical techniques are most reliable for structural confirmation and quantification?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ identifies ester linkage (δ 4.1–4.3 ppm for methylene protons adjacent to the ester group) and aromatic chlorination patterns.

- GC-MS : Electron ionization (70 eV) confirms molecular ion peaks (expected m/z ~394 for [M]⁺) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns (acetonitrile:water, 70:30) with UV detection at 254 nm quantify purity .

Q. What safety protocols are critical during handling and disposal?

- Methodological Answer : Refer to OSHA HCS guidelines (Health Hazard Rating = 1). Use PPE (nitrile gloves, goggles), fume hoods for synthesis, and avoid inhalation/contact. Waste must be segregated in halogenated solvent containers and processed via licensed incineration (≥850°C) to prevent dioxin formation. Consult Agilent Technologies’ SDS for toxicity thresholds (e.g., LD50 data) .

Advanced Research Questions

Q. How can environmental degradation pathways be systematically investigated?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Analyze degradation products via LC-QTOF-MS to identify chlorophenol derivatives.

- Photolysis : Use UV irradiation (λ = 254 nm) in aqueous/organic matrices. Track half-life with first-order kinetics models.

- Soil Microcosms : Incubate with agricultural soil (OECD Guideline 307). Extract metabolites using accelerated solvent extraction (ASE) and quantify via GC-ECD .

Q. What computational approaches predict its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding affinity with auxin receptors (e.g., TIR1). Parameterize force fields for chlorine and ester groups.

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study hydrolysis activation energy. Compare with experimental degradation rates .

Q. How can isotopic labeling resolve metabolic pathways in biotransformation studies?

- Methodological Answer : Synthesize ¹³C-labeled analogs at the acetate moiety. Administer to in vitro hepatocyte models (e.g., rat liver microsomes). Use HRMS (Orbitrap) to trace ¹³C incorporation into metabolites. Pair with kinetic isotope effects (KIE) to elucidate rate-limiting steps .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide research on its environmental persistence?

- Methodological Answer : Apply the "PBT Assessment" (Persistence, Bioaccumulation, Toxicity) under REACH guidelines. Use fugacity models (e.g., EQC Level III) to predict compartmental distribution (air, water, soil). Validate with field data from STORET databases (e.g., 2,4,5-T concentrations in sediment: 39742 UG/KG) .

Q. How do methodological poles (theoretical, epistemological, etc.) enhance experimental design?

- Methodological Answer : Align with Bruyne’s quadripolar model:

- Theoretical : Link degradation kinetics to QSAR (Quantitative Structure-Activity Relationship) principles.

- Epistemological : Contrast reductionist (e.g., GC-MS fragmentation) vs. holistic (e.g., environmental microcosm) approaches.

- Technical : Optimize LC-MS/MS parameters for trace metabolite detection.

- Morphological : Map structural analogs (e.g., 3,4,5-trimethoxyphenylacetic acid) to infer reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.